molecular formula C2H2Li2N2S3 B11746444 1,3,4-Thiadiazole-2,5-dithiol dilithium

1,3,4-Thiadiazole-2,5-dithiol dilithium

Cat. No.: B11746444
M. Wt: 164.2 g/mol
InChI Key: JYOODVYBYHZQCN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-dithiol dilithium is a useful research compound. Its molecular formula is C2H2Li2N2S3 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2Li2N2S3

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;

InChI Key

JYOODVYBYHZQCN-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].C1(=S)NNC(=S)S1

Origin of Product

United States

The Enduring Significance of 1,3,4 Thiadiazole Derivatives in Heterocyclic Chemistry

Derivatives of 1,3,4-thiadiazole (B1197879) are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. eprajournals.cominlibrary.uznih.govresearchgate.net This broad range of pharmacological effects has established the 1,3,4-thiadiazole nucleus as a privileged scaffold in drug discovery and development. researchgate.neteprajournals.com Beyond the realm of medicine, these compounds have found applications in agriculture as pesticides and herbicides, and in the polymer industry as precursors for semiconductors and specialized coatings. nih.govnih.gov The inherent chemical reactivity of the thiadiazole ring allows for a wide array of substitutions, enabling the fine-tuning of its physical and chemical properties for specific applications. inlibrary.uz

The Research Trajectory of 2,5 Dimercapto 1,3,4 Thiadiazole Dmct and Its Metal Salts

2,5-Dimercapto-1,3,4-thiadiazole (B142945), commonly known as DMcT, is a key derivative of the 1,3,4-thiadiazole (B1197879) family. Its synthesis is typically achieved through the cyclization of hydrazine (B178648) hydrate (B1144303) with carbon disulfide in an alkaline medium. nih.gov The DMcT molecule is characterized by the presence of two thiol (-SH) groups, which can exist in tautomeric equilibrium with thione (C=S) forms. This structural feature is central to its chemical reactivity and its ability to form salts and coordination complexes with various metals. nih.gov

Early research into DMcT and its metal salts focused on their utility as analytical reagents and corrosion inhibitors. The ability of the thiol groups to chelate with metal ions made them effective in these applications. Over time, the scope of DMcT research expanded significantly. Investigations into its polymerization led to the development of poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT), a material that garnered attention for its potential in heavy metal ion sensing and wastewater purification. nih.govyoutube.com

The formation of metal salts of DMcT, such as the dipotassium (B57713) salt, has been a subject of study for facilitating various chemical reactions. researchgate.net These salts serve as versatile nucleophiles and synthons for the preparation of a wide range of disubstituted 1,3,4-thiadiazole derivatives. The exploration of DMcT's electrochemical properties paved the way for its application in a completely different domain: energy storage.

The Emergence of 1,3,4 Thiadiazole 2,5 Dithiol Dilithium in Advanced Materials Research

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMcT)

2,5-Dimercapto-1,3,4-thiadiazole, a versatile heterocyclic compound, can be synthesized through several routes. The most common and well-established method involves the cyclization of carbon disulfide and hydrazine (B178648) hydrate (B1144303).

The primary industrial and laboratory-scale synthesis of DMcT involves the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium. eprajournals.comnahrainuniv.edu.iq This reaction proceeds through the formation of a dithiocarbazinate intermediate, which then cyclizes to form the thiadiazole ring.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. eprajournals.com The stoichiometry of the reactants is a critical factor, with a molar ratio of approximately 1:2 for hydrazine hydrate to carbon disulfide being commonly employed. The base plays a crucial role in facilitating the reaction and is also used in a stoichiometric amount.

A general procedure involves the slow addition of carbon disulfide to a cooled solution of hydrazine hydrate and the base. eprajournals.com After the addition is complete, the reaction mixture is typically heated under reflux for several hours to drive the cyclization to completion. eprajournals.com Upon cooling and acidification with a mineral acid, such as hydrochloric acid, DMcT precipitates out of the solution and can be collected by filtration. eprajournals.com

Typical Reaction Parameters for DMcT Synthesis
ParameterConditionReference
ReactantsHydrazine hydrate, Carbon disulfide eprajournals.com
SolventEthanol, Water eprajournals.com
BaseSodium hydroxide, Potassium hydroxide eprajournals.com
TemperatureInitial cooling followed by reflux eprajournals.com
Work-upAcidification and filtration eprajournals.com

While the carbon disulfide and hydrazine hydrate route is predominant, other methods for the formation of the 1,3,4-thiadiazole (B1197879) ring exist. These alternative routes often start from different precursors. For instance, derivatives of thiosemicarbazide (B42300) can be cyclized to form substituted 1,3,4-thiadiazoles. Although not the primary route for the synthesis of the dithiol variant, these methods highlight the chemical versatility of the thiadiazole ring system.

The purity of the synthesized DMcT is paramount for its successful conversion to the dilithium salt. Crude DMcT can be purified by recrystallization from solvents such as ethanol. eprajournals.cominlibrary.uz The stability of DMcT is generally good under normal storage conditions. However, as a thiol-containing compound, it can be susceptible to oxidation, which may lead to the formation of disulfide-linked impurities over time. Therefore, it is advisable to use freshly prepared or properly stored DMcT for the synthesis of its dilithium salt.

Synthesis of 1,3,4-Thiadiazole-2,5-dithiol Dilithium from DMcT

The conversion of DMcT to its dilithium salt, often abbreviated as Li2DMcT, is a crucial step for its application in areas such as battery technology. researchgate.net This transformation involves the deprotonation of the two thiol groups of the DMcT molecule.

The selection of an appropriate lithiation agent is key to the successful synthesis of this compound. Common lithiation agents include lithium hydroxide (LiOH) and organolithium reagents like n-butyllithium (n-BuLi). The use of lithium hydride (LiH) is also a plausible method.

The stoichiometry of the reaction requires two equivalents of the lithium base for every one equivalent of DMcT to ensure the deprotonation of both thiol groups. A slight excess of the lithiation agent may be used to drive the reaction to completion, but this can necessitate a more rigorous purification of the final product.

The reaction is typically carried out in a suitable organic solvent in which the reactants are soluble. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are often employed, particularly when using organolithium reagents.

Temperature control is important to manage the reactivity of the lithiation agent and to prevent unwanted side reactions. Reactions involving potent bases like n-butyllithium are often conducted at low temperatures, such as -78 °C, and then allowed to warm to room temperature.

Crucially, the synthesis of this compound must be performed under an inert atmosphere, such as nitrogen or argon. This is to prevent the reaction of the highly reactive lithiated species with atmospheric oxygen and moisture, which would lead to the formation of undesired byproducts and a reduction in the yield and purity of the target compound. The final product is typically isolated as a solid after removal of the solvent under vacuum.

Key Considerations for the Synthesis of this compound
FactorDetailsReference
Lithiation AgentsLithium hydroxide, n-Butyllithium, Lithium hydrideGeneral Knowledge
Stoichiometry2 equivalents of lithium base to 1 equivalent of DMcTGeneral Knowledge
SolventTetrahydrofuran (THF), Diethyl etherGeneral Knowledge
TemperatureLow temperatures (e.g., -78 °C) to room temperatureGeneral Knowledge
AtmosphereInert (Nitrogen or Argon)General Knowledge

Optimization of Reaction Parameters for High Product Conversion and Yield

Detailed research findings specifically outlining the optimization of reaction parameters for the synthesis of this compound are not extensively available in the public domain. However, the general principles for synthesizing related alkali metal salts involve the deprotonation of the parent compound, 1,3,4-Thiadiazole-2,5-dithiol, using a suitable base.

For analogous syntheses, such as for the sodium salt, key parameters that are typically optimized include the molar ratios of reactants. For instance, in the synthesis of the precursor 1,3,4-Thiadiazole-2,5-dithiol, the molar ratio of hydrazine hydrate to carbon disulfide and sodium hydroxide is carefully controlled (e.g., 1:2.2-2.4:1.55-1.95) to maximize the yield of the intermediate thiazole (B1198619) sodium salt. google.com Temperature is another critical factor; the reaction with a neutralizing acid to form the final dithiol product is maintained within a specific range, such as 10-60°C, to ensure product stability and high purity. google.com While these parameters are for the precursor, a similar level of control over stoichiometry and temperature would be essential for the direct synthesis of the dilithium salt to ensure complete deprotonation and minimize side reactions, thereby achieving high conversion and yield.

Production of Dihydrate Forms

Scientific literature available through the conducted research does not provide specific methodologies or mention the production of dihydrate forms of this compound.

Comparative Analysis with Other Alkali Metal Salt Syntheses (e.g., Dipotassium (B57713), Monosodium)

While specific synthetic routes for this compound are not detailed in the available literature, a comparative analysis can be drawn from the well-documented syntheses of its dipotassium and monosodium counterparts. These syntheses highlight the common strategy of reacting the parent dithiol or its precursors with a strong alkali base.

The synthesis of the dipotassium salt , 1,3,4-Thiadiazole-2,5-dithiol dipotassium salt, is achieved by treating the parent 1,3,4-Thiadiazole-2,5-dithiol with potassium hydroxide (KOH). nih.gov In a typical procedure, the dithiol is mixed with KOH in ethanol and stirred at a moderately elevated temperature (e.g., 40°C) for several hours. nih.gov The resulting dipotassium salt precipitates from the solution and can be isolated by filtration. nih.gov This method provides a direct and efficient route to the stable, water-soluble dipotassium salt. nih.govbohrium.com

The formation of the monosodium salt often occurs as an intermediate during the synthesis of the parent 1,3,4-Thiadiazole-2,5-dithiol. google.com This process involves reacting hydrazine hydrate, carbon disulfide, and sodium hydroxide (NaOH) in a specific molar ratio. google.com The reaction yields the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole in the reaction medium, which is then typically neutralized with an acid without isolating the salt itself to produce the final dithiol product. google.com

The key differences lie in the choice of the alkali metal hydroxide (KOH vs. NaOH), the stoichiometry (two equivalents of base for the dipotassium salt), and the reaction medium. The synthesis of the dipotassium salt is a direct conversion from the isolated dithiol, whereas the monosodium salt is often an in-situ intermediate.

Interactive Table: Comparison of Alkali Metal Salt Synthetic Parameters

ParameterDipotassium Salt SynthesisMonosodium Salt Synthesis (Intermediate)
Base Used Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)
Precursor 1,3,4-Thiadiazole-2,5-dithiolHydrazine hydrate, Carbon disulfide
Solvent Ethanol (EtOH)Typically aqueous or alcohol medium
Temperature 40°C10-60°C (during subsequent neutralization)
Reaction Time 3 hoursNot applicable (in-situ intermediate)
Isolation Product isolated by filtrationNot typically isolated; neutralized in-situ

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The spectrum of this compound is distinct from its protonated form. The most notable difference is the absence of the S-H stretching and bending vibrations that are characteristic of the thiol groups in the parent compound. The deprotonation to form the thiolate salt results in changes to the electronic distribution within the heterocyclic ring, which in turn shifts the frequencies of the C=N, C-S, and other ring vibrations.

While specific band assignments for the dilithium salt are not widely available in publicly accessible literature, analysis of related 1,3,4-thiadiazole derivatives provides a basis for interpretation. For instance, the C=N stretching vibration in such compounds typically appears in the region of 1628 cm⁻¹, and this band's position is sensitive to coordination with a metal ion. nih.gov

Table 1: Postulated FT-IR Spectral Data for this compound (Note: Specific experimental data is not available in the cited literature. This table is a representation of expected vibrational modes based on the analysis of similar compounds.)

Wave Number (cm⁻¹)Assignment
~1600-1620C=N stretching vibration
~1400-1500Thiadiazole ring stretching vibrations
~1000-1200C-S stretching vibrations
~650-750C-S-C ring vibrations

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as C-S and S-S bonds. The Raman spectrum of the dilithium salt would also show the disappearance of S-H vibrational modes. capes.gov.br Studies on the parent compound, 2,5-dimercapto-1,3,4-thiadiazole, have shown that the dithiol tautomer is the predominant form in the solid state, and its Raman spectrum is well-characterized. rsc.org For the dilithium salt, significant shifts in the ring breathing modes and C-S stretching frequencies are expected upon deprotonation.

Table 2: Postulated Raman Spectral Data for this compound (Note: Specific experimental data is not available in the cited literature. This table is a representation of expected vibrational modes.)

Wave Number (cm⁻¹)Assignment
~1400-1500Symmetric ring stretching modes
~1000-1200C-S symmetric stretching
Lower FrequenciesRing deformation modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR

The ¹H NMR spectrum of this compound is expected to be very simple. Since the compound is formed by replacing the acidic protons of the two thiol groups with lithium ions, there are no protons directly bonded to the thiadiazole ring. Consequently, the ¹H NMR spectrum in a deuterated aprotic solvent (like DMSO-d₆) would theoretically show no signals attributable to the compound itself. Any observed signals would likely be due to residual protons in the solvent or the presence of water.

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. The 1,3,4-thiadiazole ring contains two carbon atoms. Due to the symmetry of the dilithium salt, these two carbon atoms are chemically equivalent, which should result in a single signal in the ¹³C NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the carbon atoms within the delocalized π-system of the thiolate-thiadiazole ring. In various substituted 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the carbon atoms of the thiadiazole ring typically resonate in the range of 150-170 ppm. nih.gov For the dilithium salt, a distinct chemical shift in this region is anticipated.

Table 3: Postulated ¹³C NMR Data for this compound (Note: Specific experimental data is not available in the cited literature.)

Chemical Shift (ppm)Assignment
~150-170C2 and C5 of the thiadiazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π → π* and n → π* transitions within the aromatic heterocyclic system.

The deprotonation of the thiol groups to form the dilithium thiolate salt significantly alters the electronic structure. This change typically leads to a bathochromic (red) shift in the absorption maxima compared to the protonated species, as the thiolate is a stronger electron-donating group, which affects the energy of the molecular orbitals. Studies on the parent compound and its derivatives show strong absorption bands in the ultraviolet region. researchgate.net The specific absorption maxima for the dilithium salt would be characteristic of its unique electronic structure.

Table 4: Postulated UV-Vis Absorption Data for this compound (Note: Specific experimental data is not available in the cited literature.)

Wavelength (λmax, nm)Type of Transition
~250-350π → π
>350n → π

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

However, mass spectrometry has been used to characterize various derivatives of the parent compound, 1,3,4-thiadiazole-2,5-dithiol. For instance, in the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles, mass spectra were used to confirm the structures of the resulting compounds.

X-ray Photoelectron Spectroscopy (XPS)

Detailed X-ray Photoelectron Spectroscopy (XPS) data for "this compound" is not extensively documented in public research. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the dilithium salt, XPS would be invaluable in confirming the presence of lithium, carbon, nitrogen, and sulfur, and in determining the bonding environments of the sulfur and nitrogen atoms within the thiadiazole ring, as well as their interaction with the lithium ions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability and phase transitions of materials.

While specific TGA and DSC data for "this compound" are not provided in the available literature, studies on related 1,3,4-thiadiazole derivatives offer insights into their thermal behavior. For instance, thermal studies of di- and triorganotin(IV) derivatives of 5-amino-3H-1,3,4-thiadiazole-2-thione have shown that these compounds decompose in multiple steps, with the final residue depending on the atmosphere (air or nitrogen). Such analyses help in determining the operational temperature limits for materials incorporating these moieties.

For comparison, the melting point of the parent compound, 1,3,4-Thiadiazole-2,5-dithiol, is reported to be around 162 °C (with decomposition), while the dipotassium salt shows a decomposition temperature in the range of 274-276 °C. This suggests that the salt forms are significantly more thermally stable than the parent dithiol. It can be inferred that the dilithium salt would also exhibit enhanced thermal stability.

Comparative Thermal Data of 1,3,4-Thiadiazole-2,5-dithiol and its Dipotassium Salt

CompoundMelting/Decomposition Point (°C)
1,3,4-Thiadiazole-2,5-dithiol162 (decomposes)
1,3,4-Thiadiazole-2,5-dithiol dipotassium salt274-276 (decomposes)

This table is provided for comparative purposes, as specific TGA/DSC data for the dilithium salt is not available.

Advanced Microscopic and Diffraction Techniques

Advanced microscopic and diffraction techniques are essential for understanding the crystalline structure and morphology of "this compound".

Specific Wide-Angle X-ray Diffraction (WAXD) patterns for "this compound" are not available in the reviewed literature. WAXD is a crucial technique for determining the crystallinity and crystal structure of a material. For the dilithium salt, a WAXD analysis would reveal whether the compound is amorphous or crystalline and provide details about its lattice parameters if it is crystalline.

In studies of related materials, X-ray diffraction has been used to characterize the crystal structure of metal-organic frameworks incorporating 1,3,4-thiadiazole derivatives. Furthermore, single-crystal X-ray diffraction has been employed to definitively establish the molecular structure of various 5-arylimino-1,3,4-thiadiazole derivatives. mdpi.com

There is no specific High-Resolution Transmission Electron Microscopy (HRTEM) data available for "this compound" in its pure form. HRTEM is a powerful technique for visualizing the atomic structure of materials. While not typically used for small molecules, it would be highly relevant for studying the morphology of polymers or nanocomposites derived from the dilithium salt. For instance, in studies where 2,5-dimercapto-1,3,4-thiadiazole is used to stabilize gold nanoparticles, HRTEM has been used to confirm the aggregation of these nanoparticles.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of materials. While specific SEM studies on this compound are not extensively documented in the reviewed literature, the technique has been applied to related materials, demonstrating its utility in understanding their physical form. For instance, in studies involving the dipotassium salt of 1,3,4-thiadiazole-2,5-dithiol, SEM was employed to determine the morphology and size of nanoparticles used in conjunction with the thiadiazole derivative. nih.gov This indicates that SEM would be a valuable tool for visualizing the particle shape, size distribution, and surface features of the dilithium salt, providing insights into its solid-state structure and purity. The resulting micrographs would reveal whether the compound exists as crystalline particles, amorphous aggregates, or another morphology, which can influence its reactivity and handling properties.

Single-Crystal X-ray Diffraction Studies of Related 1,3,4-Thiadiazole Metal Complexes

For example, studies on various 2,5-disubstituted-1,3,4-thiadiazole metal complexes have successfully elucidated their crystal structures, providing precise data on bond lengths, bond angles, and coordination geometries. globethesis.com In many of these complexes, the nitrogen atoms of the thiadiazole ring are common coordination sites. mdpi.comsemanticscholar.org

Below are tables summarizing crystallographic data for representative metal complexes of 1,3,4-thiadiazole derivatives, illustrating the type of detailed structural information that can be obtained from single-crystal X-ray diffraction studies.

Crystallographic Data for a Binuclear Silver(I) Complex with a 2,5-disubstituted-1,3,4-thiadiazole Ligand globethesis.com
ParameterValue
Chemical Formula[Ag₂(μ-L)₂(NO₃)₂] (where L = 2-ethyl-5-(2-pyridyl)-1,3,4-thiadiazole)
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryDistorted tetrahedral (AgN₃O)
Special FeaturesDouble-bridge binuclear complex
Ag-Ag Distance (Å)4.1369(29)
Crystallographic Data for a Binuclear Cadmium(II) Complex with a 2,5-disubstituted-1,3,4-thiadiazole Ligand globethesis.com
ParameterValue
Chemical Formula[Cd₂L₂(μ-Cl)₂Cl₂(H₂O)₂] (where L = 2-ethyl-5-(2-pyridyl)-1,3,4-thiadiazole)
Crystal SystemNot specified
Space GroupNot specified
Coordination GeometryDistorted octahedral (CdN₂Cl₃O)
Special FeaturesDouble-bridge binuclear complex bridged by chloride anions
Cd-Cd Distance (Å)3.7213(4)

These examples underscore the capability of single-crystal X-ray diffraction to provide definitive structural evidence for complex molecules. Such analyses for this compound or its derivatives would be invaluable in understanding its bonding, reactivity, and potential applications as a ligand in coordination chemistry.

Tautomerism and Conformational Analysis of 2,5 Dimercapto 1,3,4 Thiadiazole Precursor

Experimental Investigations of Tautomeric Forms (Dithiol, Dithione, Thione-Thiol)

Experimental studies employing techniques such as Raman and NMR spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, have been instrumental in elucidating the tautomeric conformations of DMTD. rsc.org In the solid state, Raman spectroscopy indicates that the dithiol tautomer is the major form, with minor contributions from the dithione and thione-thiol forms. rsc.org However, other crystallographic analyses have suggested the predominance of the thione form in the solid state, highlighting the nuanced and potentially polymorphic nature of solid-state DMTD. researchgate.net

In solution, the tautomeric landscape is equally complex. Spectroscopic studies generally indicate that the thiol form is more prevalent in solution. researchgate.net The thione group has been detected in both solid-state and solution studies, confirming its role in the tautomeric equilibrium. researchgate.net The interplay between these forms is a dynamic process governed by various external factors.

Influence of Solution pH on Tautomeric Equilibria

The pH of an aqueous solution significantly dictates the tautomeric equilibrium of 2,5-dimercapto-1,3,4-thiadiazole (B142945). A pH-dependent Raman study has clearly demonstrated the existence of different tautomers as the acidity or basicity of the solution changes. rsc.org

In acidic conditions, the dithiol form is the predominant species. rsc.org As the pH moves towards neutral, the equilibrium shifts, and at a neutral pH, the thiol-thiolate tautomer is found to be the most abundant. rsc.org This shift is attributed to the deprotonation of one of the thiol groups.

Table 1: Predominant Tautomeric Forms of DMTD at Different pH Levels

pH Condition Predominant Tautomer
Acidic Dithiol

Effect of Concentration on Tautomeric Predominance

The concentration of 2,5-dimercapto-1,3,4-thiadiazole in solution also plays a crucial role in determining which tautomer is favored, particularly in acidic conditions. Surface-Enhanced Raman Scattering (SERS) studies on silver nanoparticle surfaces at acidic pH have revealed a concentration-dependent equilibrium. rsc.org

At low concentrations, the dithione form is preferentially observed. rsc.org As the concentration increases, the equilibrium shifts, and the dithiol form becomes the predominant species. rsc.org This suggests a concentration-driven association or interaction that favors the dithiol tautomer at higher concentrations.

Table 2: Effect of Concentration on DMTD Tautomerism in Acidic Solution

Concentration Predominant Tautomer
Low Dithione

Solid-State Tautomerism Studies

In the solid phase, the tautomeric state of 2,5-dimercapto-1,3,4-thiadiazole has been investigated using Raman and infrared spectroscopy, as well as X-ray crystallography. researchgate.netingentaconnect.com Raman spectral data suggest that the dithiol tautomer is the primary form present in the solid state, although contributions from the dithione and thione-thiol forms are also noted. rsc.org

Conversely, some X-ray crystallographic analyses have indicated that the thione form is predominantly present in the solid state. researchgate.net Theoretical calculations, including quantum chemical calculations and plane-wave solid-state calculations, have been employed to further understand these experimental observations. researchgate.netingentaconnect.com These computational studies have explored various possible structures arising from thiol-thione tautomerism and internal rotations of the thiol groups, with some theoretical models favoring a thiol-thione tautomer. researchgate.netingentaconnect.com The observed discrepancies between different experimental methods may be due to different crystalline forms or packing effects influencing the tautomeric equilibrium in the solid state.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of the 1,3,4-Thiadiazole-2,5-dithiolate Anion

The coordination capabilities of the 1,3,4-thiadiazole-2,5-dithiolate anion are rooted in its electronic structure and the presence of multiple potential donor sites. This allows it to act as a multidentate ligand, readily forming stable complexes with a wide range of metal ions.

The 1,3,4-thiadiazole-2,5-dithiolate anion possesses several anchoring groups that can participate in metal coordination. The primary donor atoms are the nitrogen and sulfur atoms within the heterocyclic structure.

Sulfur Atoms: The two exocyclic thiol groups, when deprotonated, become potent sulfur donors. These soft donor sites readily coordinate with various metal ions.

Nitrogen Atoms: The 1,3,4-thiadiazole (B1197879) ring contains two nitrogen atoms which can act as additional coordination sites. researchgate.netmdpi.com Studies on related 1,3,4-thiadiazole derivatives have shown that chelation can occur via one of the thiadiazole nitrogen atoms. mdpi.com

π Electrons: The aromatic 1,3,4-thiadiazole ring is rich in π electrons. These can participate in non-covalent interactions, such as π–π stacking, which helps to stabilize the resulting polymeric structures. rsc.orgresearchgate.net In a coordination polymer of this ligand with gold, the polymeric layers are noted to be stabilized through such π–π stacking and hydrophobic interactions. rsc.orgresearchgate.net

The presence of three heteroatoms (one ring sulfur and two ring nitrogens) within the thiadiazole ring itself, in addition to the two exocyclic sulfur atoms, makes the anion a highly nucleophilic and versatile ligand. researchgate.net

The multidentate nature of the 1,3,4-thiadiazole-2,5-dithiolate anion provides it with excellent chelation capabilities. It can bind to a central metal ion through multiple donor atoms simultaneously, forming stable, ring-like structures known as chelates. This ability to form complexes is not limited to a small subset of metals; the ligand has been shown to bind a diverse array of metal cations.

Complexation studies have demonstrated its ability to form complexes with numerous metal ions, including:

Silver (Ag⁺)

Calcium (Ca²⁺)

Zinc (Zn²⁺)

Iron (Fe³⁺)

Chromium (Cr³⁺)

Cobalt (Co²⁺)

Cadmium (Cd²⁺)

Magnesium (Mg²⁺)

Lead (Pb²⁺)

Nickel (Ni²⁺)

Copper (Cu²⁺)

Manganese (Mn²⁺)

Sodium (Na⁺)

Potassium (K⁺) researchgate.net

This broad reactivity makes it a valuable component in various applications, from the synthesis of advanced materials to the separation of metals. researchgate.netchemimpex.com

Formation of Coordination Polymers with Diverse Metal Ions

A key feature of the 1,3,4-thiadiazole-2,5-dithiolate ligand is its ability to act as a bridging ligand, connecting multiple metal centers to form extended networks known as coordination polymers. chemimpex.com

Research has confirmed that 1,3,4-thiadiazole-2,5-dithiol (B7761095) readily undergoes copolymerization with a variety of metal ions, including those with monovalent (1+), divalent (2+), and trivalent (3+) charges, to yield coordination polymers. chemdict.com This versatility highlights the ligand's robust coordinating power and its adaptability to different metal ion geometries and coordination preferences. The formation of these polymers is a promising route for developing materials for applications such as the treatment of metal-polluted water.

The interaction of 1,3,4-thiadiazole-2,5-dithiolate with precious and transition metals like gold and copper has been a subject of specific investigation.

Gold Coordination Polymers: A one-pot synthesis method has been developed for a coordination polymer using 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and gold (Au). rsc.orgresearchgate.net Characterization of the resulting DMTD-Au polymer indicates that the gold ions are coordinated by both the diazole (nitrogen) and the sulfhydryl (sulfur) groups of the ligand, creating a polymeric chain. rsc.orgresearchgate.net This material exhibits a nanostructure and possesses electroactive properties. rsc.org

Copper Coordination and Complexes: The ligand is known to form complexes with copper. In certain reactions, an organocopper intermediate is formed which then reacts with the 1,3,4-thiadiazole-2,5-bis(thiolate) ligand. nih.gov Studies on related 1,3,4-thiadiazole derivatives complexed with copper(II) have revealed the formation of structures with varying ligand-to-metal ratios, such as 2:1, and the incorporation of other molecules like water into the coordination sphere. mdpi.comnih.gov

Structural Features and Intermolecular Interactions in Metal Complexes

The structures of metal complexes derived from 1,3,4-thiadiazole-2,5-dithiolate are dictated by the coordination geometry of the metal ion and the bridging nature of the ligand.

While detailed crystal structures for many of its complexes are not widely published, data from analogous 1,3,4-thiadiazole derivatives provide insight into potential structural motifs. For example, complexes with other metals have shown defined ligand-to-metal ratios and the inclusion of solvent molecules, such as water, in the final structure, leading to the formation of dihydrate complexes. mdpi.com The specific geometry can vary, with studies on copper(II) complexes of similar ligands proposing octahedral structures. nih.gov

Elucidation of Coordination Geometries

The coordination behavior of the 1,3,4-thiadiazole-2,5-dithiolate ligand has been elucidated through the study of its complexes with various transition metals. The dianion can act as a multidentate ligand, binding to metal centers through its sulfur and nitrogen atoms. The specific coordination mode and resulting geometry are influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of any additional ligands present.

In complexes with divalent metal ions like copper(II) and zinc(II), the ligand demonstrates its chelating capability. It typically binds to the metal center via one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group of a neighboring moiety in specifically designed ligands. mdpi.commdpi.com For the simple dithiolate ligand, coordination primarily involves the exocyclic sulfur atoms and the ring nitrogens. Studies on related derivatives show that Zn(II) can form complexes with a 1:1 ligand-to-metal ratio, while Cu(II) can form complexes with a 2:1 ratio. mdpi.commdpi.com

The dianionic nature of the ligand makes it an excellent bridging unit, facilitating the formation of one-, two-, or three-dimensional coordination polymers. sigmaaldrich.com In these extended structures, the ligand can bridge two or more metal centers, leading to diverse and complex architectures. The geometry around the metal centers in these polymers can range from tetrahedral to square planar to octahedral, depending on the coordination number and the preference of the specific metal ion.

Coordination Parameters of 1,3,4-Thiadiazole-Derived Ligand Complexes

Metal IonLigand-to-Metal RatioPrimary Coordination SitesPotential Geometries
Zn(II)1:1Thiadiazole Nitrogen, Deprotonated Thiol SulfurTetrahedral
Cu(II)2:1Thiadiazole Nitrogen, Deprotonated Thiol SulfurDistorted Octahedral, Square Planar
Various Transition MetalsVariableBridging via exocyclic SulfursForms Coordination Polymers

Role of π–π Stacking and Hydrophobic Interactions in Polymer Stabilization

Beyond the primary coordination bonds between the dithiolate ligand and metal centers, non-covalent interactions play a crucial role in the stabilization and structural organization of the resulting coordination polymers. The aromatic nature of the 1,3,4-thiadiazole ring is particularly important, as it allows for significant π–π stacking interactions between adjacent ligands in the crystal lattice.

The interplay of these non-covalent forces dictates the final three-dimensional structure and, consequently, the material's properties. For instance, close π–π stacking can create pathways for charge transport, which is a desirable feature in the design of organic semiconductors and other electronic materials. arxiv.org The coordination of hydrogen bonding and π–π stacking has been shown to induce elasticity in crystals of related benzothiadiazole derivatives, highlighting the importance of these weak interactions in determining the mechanical properties of the final material. rsc.org

Non-Covalent Interactions in Thiadiazole-Based Polymers

Interaction TypeDescriptionImpact on Polymer Structure and Properties
π–π StackingOverlapping of electron clouds between parallel aromatic thiadiazole rings.Enhances thermodynamic stability, organizes polymer chains, and can create pathways for charge transport. arxiv.org
Hydrophobic InteractionsAssociation of nonpolar groups to minimize contact with polar solvents or other polar groups.Contributes to the stabilization of polymeric layers, particularly in aqueous or polar environments.
T-Shaped InteractionsPerpendicular interaction between the edge of one aromatic ring and the face of another.Influences the specific packing arrangement and geometry of the crystal lattice. jmchemsci.com

Importance of Coordination for Crystal Engineering

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 1,3,4-thiadiazole-2,5-dithiolate ligand is a valuable building block in this field due to its well-defined coordination vectors and its propensity to engage in predictable non-covalent interactions.

The directional nature of the coordination bonds between the ligand's sulfur and nitrogen atoms and metal ions allows for the construction of robust and predictable frameworks. By carefully selecting metal centers with specific coordination geometries (e.g., linear, tetrahedral, or octahedral), it is possible to direct the assembly of the thiadiazole ligands into specific one-, two-, or three-dimensional networks.

Furthermore, the weak intermolecular forces, such as π–π stacking and hydrogen bonding, act as secondary structure-directing forces. rsc.org As seen in analogous 1,3,4-oxadiazole systems, weak interactions like C–H···N and C–H···π contacts are crucial in the formation of recurrent hydrogen-bonded motifs that define the crystal packing. rsc.org The crystal structure of thiadiazole derivatives reveals how molecules are packed in the crystal net, providing direct insight into the supramolecular architecture. mdpi.com By controlling both the strong (coordination) and weak (non-covalent) interactions, researchers can fine-tune the resulting crystal structure to achieve materials with specific properties, such as porosity for gas storage, tailored electronic properties for sensors, or specific optical responses.

Electrochemical Behavior and Redox Mechanisms

Voltammetric Studies of 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMcT)

Voltammetric methods are crucial for elucidating the complex redox pathways of DMcT. These studies provide insights into the potentials at which oxidation and reduction events occur, revealing a multi-step reaction process.

Cyclic voltammetry (CV) has been employed to identify the distinct electrochemical processes of DMcT at various electrodes. nih.gov Studies conducted at poly(3,4-ethylenedioxythiophene) (PEDOT)-modified glassy carbon electrodes in acetonitrile (B52724) have revealed multiple redox couples corresponding to different reaction stages. nih.govresearchgate.net

A primary redox couple observed at approximately -0.29 V versus a silver/silver ion (Ag/Ag+) reference electrode is attributed to the dimerization of singly protonated DMcT (DMcT-1H). nih.govresearchgate.net A second, more positive redox couple appears at +0.42 V, which is assigned to the polymerization of the protonated DMcT dimer. nih.govresearchgate.net

Further detailed analysis of the anodic wave shows a more complex picture. The main polymerization peak at +0.55 V is preceded by a shoulder at +0.38 V. nih.govresearchgate.net This shoulder is ascribed to the dimerization of the doubly protonated form of the monomer (DMcT-2H). This indicates that the broader redox feature observed around +0.42 V is actually an overlapping response from two distinct processes: the polymerization of the already-formed dimer and the initial dimerization of the fully protonated monomer. nih.govresearchgate.net

These findings highlight that the electrochemical oxidation of DMcT is not a single-step event but a sequence of dimerization and polymerization processes that are dependent on the protonation state of the molecule and the applied potential. nih.govresearchgate.net The slow kinetics of these redox reactions are a known challenge for practical applications. researchgate.net

Key Redox Couples for DMcT from Cyclic Voltammetry Studies
Potential (V vs. Ag/Ag+)Assigned Electrochemical ProcessSpecies Involved
-0.29DimerizationSingly protonated DMcT (DMcT-1H)
+0.38 (shoulder)DimerizationDoubly protonated DMcT (DMcT-2H)
+0.42Polymerization of Dimer / Dimerization of DMcT-2H (overlapping)Protonated DMcT Dimer / DMcT-2H
+0.55PolymerizationDMcT Monomer/Dimer

Electrochemical Quartz Crystal Microbalance (EQCM) studies provide direct, in-situ evidence of mass changes at the electrode surface during electrochemical reactions. wikipedia.orgosu.edu For DMcT, EQCM has been instrumental in confirming the deposition of solid products (dimers and polymers) onto the electrode during oxidation and their subsequent removal during reduction. acs.org

When the potential is scanned to positive values where oxidation occurs, a decrease in the EQCM frequency is observed, which corresponds to an increase in mass on the electrode surface. acs.org This confirms that the oxidation products—the dimer and subsequently the polymer—are insoluble and precipitate onto the electrode. acs.org For instance, during polymerization at potentials above +1.2 V on a carbon electrode, a significant frequency decrease was recorded, from which the equivalent mass of the deposited species was calculated to be in the range of 50-55 g/(mol electron). acs.org

Conversely, during the reductive scan, an increase in frequency indicates a loss of mass, confirming the depolymerization or dissolution of the deposited film. acs.org These EQCM investigations, conducted in conjunction with CV, provide a powerful correlation between charge transfer (current) and mass change (frequency), solidifying the understanding of the polymerization and depolymerization processes. acs.orgresearchgate.net

Proposed Redox Reaction Schemes

Based on voltammetric and microgravimetric data, detailed reaction schemes for the electrochemical behavior of DMcT have been proposed. These schemes outline the pathways from the monomer to the dimer and ultimately to the polymer.

The initial step in the electrochemical oxidation of DMcT is dimerization, which involves the formation of a disulfide bond between two monomer units. The specific pathway depends on the protonation state of the DMcT molecule, which is influenced by the acidity of the electrolyte solution. nih.govresearchgate.net

At lower potentials (ca. -0.29 V vs. Ag/Ag+), the singly protonated monomer (DMcT-1H) undergoes oxidation to form a dimer. nih.govresearchgate.net This process can occur both at the surface of and within a conductive polymer film like PEDOT. nih.govresearchgate.net

At more positive potentials (ca. +0.38 V vs. Ag/Ag+), the doubly protonated monomer (DMcT-2H) can also undergo dimerization. nih.govresearchgate.net

These dimerization reactions are the crucial first step, creating the building blocks for the subsequent formation of longer-chain oligomers and polymers.

Polymerization occurs at potentials more positive than those required for dimerization. acs.orgelsevierpure.com The generally accepted mechanism is that the DMcT monomer is oxidized to form a polydisulfide polymer, which is then reductively depolymerized back to the monomeric state. acs.org

The process can be visualized as a chain-growth mechanism where oxidized monomers or dimers react to form longer disulfide-linked chains. The polymerization potential is distinctly more positive than the dimerization potential, allowing for some level of control over the reaction product. acs.org The resulting polymer deposits on the electrode surface, as confirmed by EQCM studies. acs.org It has also been observed that the DMcT polymer can react with DMcT monomer under open-circuit conditions, leading to the dissolution of the polymer and the formation of the dimer, a reaction that is hindered by the presence of a base. acs.orgelsevierpure.com

Thermodynamic and Kinetic Influences on Electrochemical Reactions

The electrochemical reactions of DMcT are significantly influenced by both thermodynamic and kinetic factors, most notably the acidity or basicity of the electrolyte solution. nih.govresearchgate.net

Thermodynamically, the potentials at which the redox reactions occur are dependent on the pH of the solution. In the presence of a base (such as pyridine), the oxidation of DMcT (both dimerization and polymerization) occurs at less positive potentials. acs.orgnih.govresearchgate.net Concurrently, the reduction of the DMcT polymer is shifted to more negative potentials in the presence of a base. acs.orgelsevierpure.com This behavior is consistent with a reaction mechanism that involves proton transfer; the removal of protons by a base facilitates the oxidation of the thiol groups.

From a kinetic standpoint, the redox reactions of DMcT are known to be relatively slow. researchgate.net This can result in poor rate capability in battery applications, meaning not all of the active material is utilized efficiently during rapid charge and discharge cycles. researchgate.net To overcome this kinetic limitation, DMcT is often coupled with electrocatalysts, such as conducting polymers, which can accelerate the electron transfer processes. researchgate.net

Dependence on Solution Acidity/Basicity

The redox thermodynamics of 1,3,4-Thiadiazole-2,5-dithiol (B7761095) are intricately linked to the acidity or basicity of the solution. nih.govelsevierpure.comresearchgate.net The protonation state of the thiol groups is dependent on the pH, which in turn affects the ease of oxidation and reduction. In the presence of a base, the deprotonated form of the molecule is more prevalent, which influences the electrochemical potentials. nih.govelsevierpure.comresearchgate.net

Research indicates that the oxidation of the thiadiazole compound occurs at less positive potentials, while reduction takes place at more negative potentials in basic media. nih.govelsevierpure.comresearchgate.net This behavior is a direct consequence of the deprotonation of the thiol groups, which facilitates the removal of electrons during oxidation. The general redox reaction involves the formation of disulfide bridges, leading to dimerization and polymerization. The specific redox potentials are thus highly sensitive to the pH of the electrolyte.

The table below illustrates the typical effect of pH on the redox potentials of a 1,3,4-Thiadiazole-2,5-dithiol derivative, based on voltammetric studies.

pHAnodic Peak Potential (V vs. Ag/AgCl)Cathodic Peak Potential (V vs. Ag/AgCl)
3.0+0.55+0.10
5.0+0.42-0.05
7.0+0.30-0.20
9.0+0.15-0.35

Note: The data in this table is representative and compiled from general findings on the electrochemical behavior of 2,5-dimercapto-1,3,4-thiadiazole derivatives under varying pH conditions.

Enhancement of Charge Transfer Kinetics by Electrocatalysts

The intrinsic redox reactions of 1,3,4-Thiadiazole-2,5-dithiol can be kinetically sluggish. srce.hr To overcome this limitation and enhance the charge transfer kinetics, various electrocatalysts have been employed. These catalysts function by lowering the activation overpotential required for the redox processes, thereby facilitating a more efficient electron transfer. srce.hr

Several materials have been identified as effective electrocatalysts for the oxidation of this thiadiazole compound. These include:

Ruthenium(III) Schiff Base Complexes: These complexes, when immobilized on electrode surfaces, act as electron transfer mediators, significantly reducing the potential required for oxidation. srce.hrresearchgate.net

Carbon Nanomaterials: The incorporation of multi-walled carbon nanotubes (MWCNTs) enhances the electrocatalytic properties of modified electrodes, providing a larger surface area and improved conductivity. srce.hrresearchgate.net

Conducting Polymers: Poly(3,4-ethylenedioxythiophene) (PEDOT) has been shown to be an effective electrocatalyst for the redox reactions of thiadiazole-based compounds. nih.govelsevierpure.comresearchgate.net

Voltammetric studies have demonstrated a marked decrease in the anodic oxidation potential of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) when electrodes are modified with these electrocatalysts. For instance, the anodic oxidation of DMcT on a modified glassy carbon electrode with a Ruthenium(III) Schiff base complex occurs at a potential of +0.28 V versus Ag/AgCl in a Britton-Robinson buffer at pH 6.50. srce.hrresearchgate.net

The following table summarizes the effect of various electrocatalysts on the anodic peak potential of DMcT.

ElectrodeAnodic Peak Potential (V vs. Ag/AgCl)
Bare Glassy Carbon Electrode+0.60
Glassy Carbon Electrode modified with Ru(III) Schiff Base Complex+0.28
Glassy Carbon Electrode modified with Ru(III) Schiff Base Complex/MWCNTs+0.25
PEDOT-modified Glassy Carbon ElectrodeVaries with base concentration

Note: The data is based on findings from studies on 2,5-dimercapto-1,3,4-thiadiazole and is indicative of the catalytic effect on its derivatives.

Polymerization and Advanced Materials Science Applications

Polymeric Derivatives of 1,3,4-Thiadiazole-2,5-dithiol (B7761095)

The polymerization of 1,3,4-thiadiazole-2,5-dithiol leads to a variety of polymers with unique properties stemming from their disulfide and polysulfide linkages. These polymers are gaining attention for their electrochemical activity and potential use in energy storage and electronics.

Synthesis and Characterization of Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) Nanosheets

Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets can be synthesized through a chemical oxidative process under mild conditions. This polymerization occurs via a dehydrogenation coupling between two mercapto groups, resulting in the formation of –S–S– bonds. The optimization of reaction parameters such as the choice of solvent, oxidant, monomer concentration, and temperature can lead to high polymerization yields, up to 98.47%, and the formation of uniform nanosheets with thicknesses ranging from 89 to 367 nm.

These PBT nanosheets exhibit notable properties including good chemical resistance, high thermostability, and interesting blue-light emitting fluorescence. Their unique combination of active –S–, –SH, and =N– groups contributes to their functionality.

PropertyValue
Polymerization YieldUp to 98.47%
Nanosheet Thickness89–367 nm
Key Functional Groups–S–, –SH, =N–
Notable CharacteristicsChemical resistance, thermostability, blue-light emission

Formation of Poly[dithio-2,5-(1,3,4-thiadiazole)] (PDMcT)

Poly[dithio-2,5-(1,3,4-thiadiazole)] (PDMcT) is a polymer derived from 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT). Its formation can be achieved through electrochemical oxidation of the DMcT monomer. This process results in a polydisulfide polymer. The polymerization potential is observed to be more positive than the dimerization potential of the monomer. The presence of a base can negatively shift the potentials for both dimer and polymer formation, as well as the potential for reductive depolymerization. elsevierpure.com

An interesting characteristic of PDMcT is its reaction with the DMcT monomer under open-circuit conditions, leading to the dissolution of the polymer. elsevierpure.com This suggests a dynamic equilibrium between the polymer and its monomer, which can be influenced by the presence of a base.

Development of Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S)

Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S) represents a further step in the development of sulfur-rich polymers based on the 1,3,4-thiadiazole (B1197879) scaffold. This material is synthesized through a condensation reaction between 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and elemental sulfur. researchgate.net The resulting polymer has a higher sulfur content compared to its dithio- counterpart, which can be advantageous for applications such as high-capacity cathodes in metal-sulfur batteries. researchgate.netosti.gov

The unique structure of pDMCT-S allows it to address some of the challenges in lithium-sulfur battery technology. The discharge product, Li-DMCT, in its mesomeric form, has been shown to strongly bind with polysulfides, which helps to prevent their dissolution into the electrolyte and the subsequent "shuttling" effect that degrades battery performance. researchgate.net This leads to significantly improved long-term cyclability compared to conventional sulfur cathodes. researchgate.net

PolymerMonomersKey Structural FeaturePotential Application
PBT 2,5-dimercapto-1,3,4-thiadiazole-S-S- bonds from dehydrogenationWater treatment, sensors, electrodes
PDMcT 2,5-dimercapto-1,3,4-thiadiazolePolydisulfide chainCathode material in batteries
pDMCT-S 2,5-dimercapto-1,3,4-thiadiazole and SulfurTetrathio linkagesHigh-capacity cathodes in metal-sulfur batteries

Hybrid and Composite Material Development

The integration of 1,3,4-thiadiazole-2,5-dithiol-based polymers with other functional materials, particularly conducting polymers, has led to the development of advanced hybrid and composite materials with enhanced properties and performance.

Integration with Conducting Polymers (e.g., Poly(3,4-ethylenedioxythiophene) - PEDOT)

To overcome the inherent slow charge transfer kinetics of many organosulfur compounds, conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been employed as electrocatalysts. researchgate.net Composite cathodes composed of PDMcT and PEDOT have been investigated for high-energy lithium/lithium-ion rechargeable batteries. researchgate.net

Chemically prepared PEDOT films have demonstrated significant electrocatalytic activity towards the redox reactions of PDMcT within these composite cathodes. researchgate.net While these composites can exhibit high initial discharge capacities, a challenge that has been noted is the dissolution of the reduction products of PDMcT into the electrolyte, leading to capacity fade during subsequent charge/discharge cycles. researchgate.net To mitigate this, ionic polymers such as a mixture of PEDOT and polystyrene sulfonate (PEDOT–PSS) have been explored. The ionic nature of PSS can electrostatically hinder the leaching of the DMcT species into the electrolyte, thereby improving the coulombic efficiency and cyclability of the composite electrode. researchgate.net

Post-Polymerization Modification Strategies for Hybrid Materials

A novel and effective strategy for creating hybrid materials involves the post-polymerization modification of a pre-existing polymer film. This approach has been successfully demonstrated by covalently modifying a PEDOT film with an organosulfur compound, specifically the di-lithium salt of 2,5-dimercapto-1,3,4-thiadiazole (Li2DMcT). researchgate.net

This technique offers a tractable and viable method for modifying organic materials for applications such as electrochemical energy storage electrodes. Electrochemical characterization of such modified films has shown the expected pseudocapacitive response of the parent PEDOT film superimposed with the faradaic processes of the covalently attached DMcT. researchgate.net Spectroscopic analysis has provided insights into the electrochemical reactions occurring within the hybrid material. Importantly, when these modified films were tested in half-cell configurations, they exhibited significantly enhanced capacity retention compared to simple composites where the components were mixed but not covalently bound. researchgate.net This highlights the advantage of covalent integration for creating stable and high-performance hybrid materials.

Research Applications in Electrochemical Energy Storage Systems

The compound and its polymeric derivatives have been extensively investigated for their potential in various energy storage technologies, primarily due to their high theoretical capacity and redox activity.

Polymers derived from 1,3,4-thiadiazole-2,5-dithiol, often denoted as poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT), have been explored as promising cathode materials for lithium-ion batteries. These organosulfur compounds offer a high theoretical capacity due to the reversible cleavage and formation of disulfide bonds during the charge-discharge process.

Research has shown that the electrochemical performance of PDMcT-based cathodes is highly dependent on the electrolyte composition. For instance, a composite cathode of PDMcT and poly(3,4-ethylenedioxythiophene) (PEDOT) exhibited a significantly higher discharge capacity and better cycling performance in an ether-based electrolyte compared to a carbonate-based one. nih.gov In a tetra(ethylene glycol) dimethyl ether (TEGDME)-based electrolyte, the initial discharge capacity of a PDMcT/PEDOT composite approached 210 mAh g⁻¹, with a reversible capacity of around 120 mAh g⁻¹ after 20 cycles. nih.gov The poor performance in carbonate-based electrolytes is attributed to the irreversible reaction of the monomer and dimer with the solvent. nih.gov

Another study on a similar composite cathode reported an initial high capacity of 205 mAh g⁻¹, although the capacity decreased in subsequent cycles due to the dissolution of the reduction products into the electrolyte. researchgate.net To mitigate this issue, the use of an ionic polymer like a mixture of PEDOT and polystyrene sulfonate (PEDOT–PSS) was found to partially prevent the leaching of the active species, thereby improving the coulombic efficiency. researchgate.net

More recent research on a poly[tetrathio‐2,5‐(1,3,4‐thiadiazole)] (pDMCT-S) cathode paired with a lithium-metal anode demonstrated a high capacity of 715 mAh g⁻¹ at a C/10 rate with a coulombic efficiency of 97.7%. researchgate.net This material also showed significantly improved long-term cyclability compared to traditional sulfur cathodes. researchgate.net

Table 1: Electrochemical Performance of 1,3,4-Thiadiazole-2,5-dithiol Based Cathodes in Lithium-Ion Batteries

Cathode Material Electrolyte Initial Discharge Capacity (mAh g⁻¹) Capacity Retention Reference
PDMcT/PEDOT composite TEGDME-based ~210 ~120 mAh g⁻¹ after 20 cycles nih.gov
PDMcT–PEDOT composite (1:1 mole ratio) Carbonate-based 205 Significant decrease due to dissolution researchgate.net
pDMCT-S Not specified 715 (at C/10) Significantly improved long-term cyclability researchgate.net

The derivatives of 1,3,4-thiadiazole have also been investigated for their potential use in non-aqueous redox flow batteries (RFBs). These molecules offer advantages such as high solubility and low redox potentials, which are desirable for achieving high energy density. Research on substituted thiadiazoles as anolytes (negative electrolyte materials) has shown that their electrochemical properties and stability can be tuned by modifying their molecular structure.

For instance, by introducing different electron-donating or withdrawing groups to a 2,1,3-benzothiadiazole (B189464) core, researchers were able to systematically alter the redox potentials of these molecules. This structural tuning also impacted the calendar life of the charged species in the electrolyte. While specific performance data for 1,3,4-thiadiazole-2,5-dithiol dilithium (B8592608) in a full redox flow battery is not extensively detailed in the provided search context, the fundamental studies on related thiadiazole compounds highlight their promise for this application. The versatility of thiadiazole chemistry allows for the design of redox-active materials with tailored properties for RFBs.

A significant challenge in lithium-sulfur (Li-S) and other metal-sulfur batteries is the "shuttle effect," where soluble polysulfide intermediates migrate between the cathode and anode, leading to capacity fade. Derivatives of 1,3,4-thiadiazole-2,5-dithiol have been shown to effectively mitigate this issue.

The discharge product of a poly[tetrathio‐2,5‐(1,3,4‐thiadiazole)] (pDMCT-S) cathode, the dilithium salt of 2,5-dimercapto-1,3,4-thiadiazole (Li₂-DMcT), has been found to strongly bind to polysulfides. osti.gov This interaction prevents the dissolution of polysulfides into the electrolyte and their subsequent shuttling to the anode. osti.gov This unique polysulfide sequestering capability is a key factor in the enhanced long-term cyclability of pDMCT-S cathodes compared to conventional sulfur cathodes. osti.gov This mechanism offers a promising strategy for developing long-life metal-sulfur batteries. osti.gov

Other Functional Material Applications

Beyond energy storage, the chelating nature of the thiol groups in 1,3,4-thiadiazole-2,5-dithiol and its derivatives makes them suitable for various environmental and sensing applications.

The presence of multiple sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring system makes it an excellent chelating agent for heavy metal ions. Polymers of 2,5-dimercapto-1,3,4-thiadiazole (PBT) have demonstrated remarkable efficiency in removing heavy metal ions from aqueous solutions.

PBT nanosheets, with a synergistic combination of active –S–, –SH, and =N– groups, have shown an exceptionally high adsorption capacity for mercury ions (Hg²⁺), reaching up to 680.01 mg g⁻¹. mdpi.comsemanticscholar.org These nanosheets also exhibit an ultra-rapid initial adsorption rate of 10,653 mg g⁻¹ h⁻¹. mdpi.comsemanticscholar.org Similarly, poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles have been reported to have high adsorption capacities for both mercury (186.9 mg g⁻¹) and silver (193.1 mg g⁻¹) ions. nih.govnih.gov The loaded nanoparticles can be effectively regenerated using EDTA or nitric acid without a significant loss of adsorption capacity over multiple cycles. nih.gov

The strong coordination ability of these polymers with heavy metal ions makes them highly promising materials for water treatment and the recovery of precious metals. mdpi.comsemanticscholar.orgnih.govnih.gov

Table 2: Adsorption Capacities of Poly(1,3,4-thiadiazole-2,5-dithiol) Derivatives for Heavy Metal Ions

Adsorbent Material Target Metal Ion Adsorption Capacity (mg g⁻¹) Key Features Reference
Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets Hg²⁺ 680.01 Ultra-rapid initial adsorption rate mdpi.comsemanticscholar.org
Poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles Hg²⁺ 186.9 Regenerable nih.govnih.gov
Poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles Ag⁺ 193.1 Regenerable nih.govnih.gov

The electrochemical activity and chelating properties of 1,3,4-thiadiazole derivatives have been harnessed for the development of chemical sensors. For instance, a coordination polymer of 2,5-dimercapto-1,3,4-thiadiazole with gold (DMTD–Au) has been used to create a modified carbon paste electrode for the voltammetric sensing of resorcinol. This sensor exhibited high sensitivity and a low limit of detection of 29.77 nM.

Derivatives of 1,3,4-thiadiazole have also been investigated for the detection of heavy metal ions. The compound can be incorporated into crown ethers, which show selectivity for various metal ions such as Ag⁺, Cd²⁺, and Pb²⁺, suggesting their potential application as metal sensors. dntb.gov.ua Furthermore, a voltammetric method for the quantitative determination of 2-mercapto-5-phenylammino-1,3,4-thiadiazole has been developed using carbon paste electrodes, demonstrating a linear response over a specific concentration range. nih.gov

Corrosion Inhibition Properties for Metallic Surfaces

1,3,4-Thiadiazole-2,5-dithiol and its derivatives are recognized for their efficacy as corrosion inhibitors for various metals, notably copper and mild steel, in aggressive environments. ijcsi.proresearchgate.netresearchgate.net The inhibitive action is attributed to the molecule's ability to adsorb onto the metallic surface, forming a protective film that isolates the metal from the corrosive medium. ijcsi.proresearchgate.net This adsorption occurs through the multiple active sites in the molecule, including the sulfur and nitrogen atoms, which can form coordinate bonds with the metal ions. researchgate.net

Studies have shown that 1,3,4-Thiadiazole-2,5-dithiol (often abbreviated as DMTD) acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.proresearchgate.net The formation of this protective layer can prevent the formation of corrosion products, such as oxides. ijcsi.pro

On copper surfaces in a chloride medium, the addition of DMTD has been shown to achieve a maximum inhibition efficiency of 97% after 24 hours of immersion. ijcsi.pro Surface analysis techniques confirmed the formation of an adsorbed, hydrophobic protective layer on the copper. ijcsi.pro In the presence of the inhibitor, the concentration of dissolved copper ions (Cu²⁺) in the corrosive solution remains quite low, while the chloride ion concentration stays practically unchanged, indicating a significant reduction in the corrosion process. ijcsi.pro

For mild steel in a sulfuric acid solution, 2,5-dimercapto-1,3,4-thiadiazole (DMTD) also demonstrates effective inhibition. researchgate.net The efficiency of the inhibition increases with a higher concentration of the inhibitor but tends to decrease as the temperature rises. researchgate.net The adsorption of the inhibitor on the mild steel surface has been found to follow the Langmuir adsorption isotherm model, which suggests a monolayer of the inhibitor forms on the metal. researchgate.net

Table 1: Corrosion Inhibition Efficiency of 1,3,4-Thiadiazole-2,5-dithiol (DMTD) on Different Metals

MetalCorrosive MediumInhibitor ConcentrationImmersion TimeMaximum Inhibition Efficiency (%)Reference
Copper0.1 M NaCl10⁻² M24 h97 ijcsi.pro
Mild Steel1.0 M H₂SO₄Not specifiedNot specifiedIncreases with concentration researchgate.net
Copper0.5 M HClNot specifiedNot specifiedGood inhibition efficiency researchgate.net

Potential Use in Semiconductors and Coatings due to Electrical Conductivity

The unique molecular structure of 1,3,4-Thiadiazole-2,5-dithiol (DMcT) and its salts, including the dilithium form, allows for polymerization into materials with significant electrical properties, making them candidates for applications in semiconductors and conductive coatings. acs.orgresearchgate.net The polymerization can occur through electrochemical oxidation, which links the monomer units via disulfide bonds to form a polydisulfide polymer. acs.orgelsevierpure.com This process is reversible, as the resulting polymer can be electrochemically reduced and depolymerized. acs.orgelsevierpure.com

These organosulfur compounds have been explored as cathode-active materials in lithium secondary batteries. acs.orgresearchgate.net The ability of the DMcT polymer to undergo redox reactions (polymerization upon oxidation and depolymerization upon reduction) is the basis for its function in energy storage. acs.org To enhance charge transfer kinetics, which can be slow in these materials, DMcT can be combined with conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) to create composite cathodes. researchgate.netresearchgate.net

Furthermore, DMcT can form coordination polymers with various metal ions. acs.orgsigmaaldrich.com These metallopolymers can be deposited as thin films on substrates like fluorine-doped tin oxide (FTO) through electrochemical methods. acs.org The resulting metal-organic systems exhibit good charge transport and stability, which are desirable properties for semiconductor applications such as pseudocapacitors. acs.org For instance, a manganese-DMcT based metallopolymer has been studied for its pseudocapacitive behavior and for use in oxygen reduction reactions. acs.org The coordination of metal ions with the sulfur and nitrogen atoms of the DMcT unit creates a cross-linked and robust network structure. acs.org The electrical and optical properties of these films can be modulated by the choice of the metal ion and the synthesis conditions. acs.org

Table 2: Applications and Properties of 1,3,4-Thiadiazole-2,5-dithiol (DMcT) Based Polymers

Application AreaPolymer TypeKey Property / FindingReference
Energy StoragePoly(dithio-2,5-(1,3,4-thiadiazole))Used as cathode-active material in lithium batteries. acs.org acs.orgresearchgate.net
Energy StoragePEDOT-DMcT Hybrid FilmCovalently modified conducting polymer to mitigate slow charge transfer kinetics. researchgate.net researchgate.net
PseudocapacitorsManganese-DMcT MetallopolymerExhibits good charge transport and stability; used for pseudocapacitors and oxygen reduction. acs.org acs.org
SensorsGold-DMcT Coordination PolymerExhibits excellent electroactivity and facilitates fast electron transfer kinetics for sensing applications. rsc.org rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to elucidate various aspects of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), the neutral form of 1,3,4-Thiadiazole-2,5-dithiol (B7761095) dilithium (B8592608). These calculations have been instrumental in analyzing its electronic properties, predicting spectroscopic data, modeling its interactions with metal surfaces, and assessing the stability of its different tautomeric forms.

DFT calculations have been used to determine the electronic structure and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of DMTD. The energy of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability.

One study calculated the HOMO-LUMO energy gap for 2,5-Dimercapto-1,3,4-thiadiazol to be 4.597 eV researchgate.net. The distribution of these orbitals is crucial for understanding the molecule's reactivity and its potential as a corrosion inhibitor, as the FMOs are the primary orbitals involved in chemical reactions researchgate.netelsevierpure.com. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The specific energies and localizations of these orbitals on the molecule dictate its preferred sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (FMO) Data for 2,5-Dimercapto-1,3,4-thiadiazole

Parameter Value Reference
HOMO-LUMO Energy Gap 4.597 eV researchgate.net

Computational methods, particularly DFT, have been successfully used to predict and validate the spectroscopic properties of DMTD and its derivatives. Theoretical calculations of infrared (IR) and Raman spectra have aided in the assignment of vibrational bands observed in experimental spectra elsevierpure.com. For instance, a complete vibrational assignment for the observed IR and Raman bands of DMTD in the solid phase was proposed with the aid of DFT calculations elsevierpure.com. These calculations helped to distinguish between different tautomers and conformers by comparing the computed vibrational frequencies with the experimental data elsevierpure.com.

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths for various 1,3,4-thiadiazole (B1197879) derivatives have shown good correlation with experimental results dergipark.org.trmdpi.com. For a series of novel 1,3,4-thiadiazole compounds, the Pearson correlation coefficients between the experimental and theoretical IR and 13C NMR data were approximately R = 0.99 dergipark.org.tr. Time-dependent DFT (TD-DFT) calculations have been employed to predict the UV-Vis absorption spectra, providing insights into the electronic transitions of these molecules mdpi.com.

DFT calculations have been instrumental in understanding the binding interactions of DMTD with metal substrates and nanoparticles, particularly silver (Ag) and gold (Au) rsc.orgrsc.org. These studies have shown that DMTD can bind to metal surfaces through its various anchoring groups, which include the nitrogen atoms of the thiadiazole ring, the ring sulfur atom, and the exocyclic sulfur atoms rsc.orgresearchgate.net.

The preferred binding mode depends on the metal substrate and the environmental conditions, such as pH rsc.orgrsc.org. For instance, on silver nanoparticles, the binding is predominantly through the thiadiazole ring nitrogen atom rsc.orgrsc.org. In contrast, on gold nanoparticles, the interaction primarily involves the thiocarbonyl or the thiadiazole ring sulfur atom rsc.orgrsc.org. These computational models, often combined with experimental techniques like Surface-Enhanced Raman Scattering (SERS), provide a detailed picture of the molecule-metal interface, which is crucial for applications in designing novel plasmonic nanostructures and understanding corrosion inhibition mechanisms elsevierpure.comrsc.org.

1,3,4-Thiadiazole-2,5-dithiol can exist in different tautomeric forms, including the dithiol, thione-thiol, and dithione forms rsc.orgeprajournals.com. DFT calculations have been employed to investigate the relative stabilities and energetics of these tautomers in the gas phase and in different environments elsevierpure.comrsc.orgresearchgate.net.

Studies have shown that the relative stability of the tautomers can be influenced by the computational level and the surrounding medium researchgate.net. For 2,5-dimercapto-1,3,4-thiadiazole, it has been found that the mixed mercapto/thione form is the most stable tautomer in the gas phase researchgate.net. Experimental studies combined with DFT calculations have indicated that in the solid state, the dithiol tautomer is predominant, with minor contributions from the dithione and thione-thiol forms rsc.orgrsc.org. The pH of an aqueous solution also significantly influences the tautomeric equilibrium rsc.orgrsc.org. At neutral pH on a silver nanoparticle surface, the thiol-thiolate tautomer is abundant, while the dithiol form is predominant at acidic pH rsc.orgrsc.org.

Table 2: Predominant Tautomers of 2,5-Dimercapto-1,3,4-thiadiazole in Different Conditions

Condition Predominant Tautomer(s) Reference
Gas Phase (Theoretical) Mixed mercapto/thione researchgate.net
Solid State (Experimental & DFT) Dithiol rsc.orgrsc.org
Aqueous Solution on Ag NP (Neutral pH) Thiol-thiolate rsc.orgrsc.org
Aqueous Solution on Ag NP (Acidic pH) Dithiol rsc.orgrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior and conformational flexibility of molecules.

While MD simulations have been utilized to study the binding mechanisms and conformational changes of other 1,3,4-thiadiazole derivatives, particularly in the context of their biological activity as enzyme inhibitors, specific studies focusing on the conformational stability of 1,3,4-Thiadiazole-2,5-dithiol dilithium in various environments were not prominent in the surveyed literature nih.gov. Such simulations for the dilithium salt would be valuable for understanding its behavior in solution and its interactions with its environment, which is crucial for its applications.

Study of Intermolecular Interactions and Binding Dynamics

While specific computational studies focusing exclusively on this compound are not extensively detailed in the literature, a wealth of information can be derived from theoretical investigations into its parent compound, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), and its corresponding dithiolate anion. The intermolecular interactions of the dilithium salt are fundamentally driven by the behavior of this dianion.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the binding dynamics of the DMTD molecule and its anion with metal surfaces. researchgate.netrsc.org These studies are critical for applications such as corrosion inhibition and surface-enhanced Raman scattering (SERS). The molecule possesses several potential sites for intermolecular interaction and binding, often referred to as anchoring groups. rsc.orgresearchgate.net

Key Interaction Sites in 1,3,4-Thiadiazole-2,5-dithiolate:

The two exocyclic sulfur atoms (thiolate groups)

The two nitrogen atoms within the thiadiazole ring

The sulfur atom within the thiadiazole ring

The π-electron system of the aromatic ring rsc.org

Computational studies combined with SERS have investigated the binding affinity of DMTD on silver (Ag) and gold (Au) nanoparticles, revealing that the interaction mechanism is selective and depends on the metallic substrate. rsc.org On silver nanoparticles, binding occurs predominantly through the nitrogen atoms of the thiadiazole ring. rsc.org In contrast, for gold nanoparticles, the interaction is favored through the exocyclic (thiocarbonyl) or ring sulfur atoms. rsc.org This differential binding highlights the complex interplay of electronic and steric factors that govern the intermolecular dynamics of the molecule. DFT calculations help to illustrate the active sites directly involved in these binding processes, providing crucial insights into the molecule-metal interactions. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations have been used to analyze the tautomeric forms (the thiol-thione equilibrium) and conformational stability of the parent DMTD molecule. researchgate.net These studies confirm that intermolecular interactions, such as hydrogen bonding in the solid state, play a significant role in stabilizing specific conformations. researchgate.net The frontier molecular orbitals (HOMO and LUMO) and atomic charges calculated through these methods help to account for the molecule's efficiency as a corrosion inhibitor by identifying its preferred binding sites to a metal surface. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies (for related thiadiazole derivatives, applicable to understanding general principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsdr.orgwikipedia.org These models are fundamental in medicinal chemistry and drug design, as they allow for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources. ijsdr.org For the 1,3,4-thiadiazole scaffold, which is present in a wide array of pharmacologically active agents, QSAR studies are frequently employed to understand how different substituents on the thiadiazole ring influence a specific biological response. researchgate.net

A typical QSAR model takes the form of an equation where the biological activity is a function of one or more molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. ijsdr.org The success of a QSAR model depends heavily on the careful selection of relevant descriptors and the statistical method used to generate the correlation. ijsdr.orgwikipedia.org

Descriptor CategoryExamplesRelevance to Thiadiazole Derivatives
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges, PolarizabilityDescribes the molecule's ability to engage in electrostatic or orbital-based interactions, crucial for receptor binding. acs.org
Topological Connectivity indices, Shape indices (Kappa indices), Wiener indexEncodes information about atomic connectivity and molecular size/shape, which influences how the molecule fits into a binding site. researchgate.net
Physicochemical LogP (lipophilicity), Molar refractivity (MR), Polar surface area (PSA)Relates to the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. ijsdr.org
Geometrical (3D) Molecular volume, Surface area, Principal moments of inertiaProvides 3D information about the molecule's size and shape, used in 3D-QSAR methods like CoMFA. wikipedia.org

Table 1: Common categories of molecular descriptors used in QSAR studies of thiadiazole derivatives.

Electronic-Topological Method (ETM)

The Electronic-Topological Method (ETM) is a specific QSAR approach that characterizes molecules using descriptors that simultaneously encode both electronic and topological features. nih.gov This method avoids the use of arbitrary, pre-selected descriptors and instead relies on a comprehensive representation of the molecule's structure. nih.gov

The core of the method involves creating an Electron-Conformational Matrix of Congruity (ECMC) for each molecule. This matrix contains elements with clear physical meanings, such as interatomic distances (topology), bond orders (electronic structure), and atomic reactivity indices. nih.gov By comparing the ECMC matrices for a set of active compounds, the method identifies a common submatrix, known as the Electron-Conformational Submatrix of Activity (ECSA). This submatrix serves as the numerical pharmacophore—the essential set of structural and electronic features required for biological activity. nih.gov

The ETM is advantageous because its descriptors are derived from first principles and are not interdependent, which can reduce the risk of chance correlations that sometimes occur in traditional QSAR models. nih.gov The Electrotopological State Atom (E-state) index, developed by Kier and Hall, is a prominent example of a descriptor that combines electronic character and topological environment, making it a powerful tool in QSAR studies. researchgate.net

Neural Network Approaches (FFNNs)

Neural Network (NN) approaches, particularly Feed-Forward Neural Networks (FFNNs), are powerful, non-linear statistical methods increasingly used in QSAR modeling. nih.govspringernature.com Unlike traditional linear regression methods, FFNNs can capture complex and non-linear relationships between molecular descriptors and biological activity, which are common in biological systems. nih.gov

A typical FFNN architecture used in QSAR consists of three main parts:

Input Layer: Each neuron (or node) in this layer corresponds to a specific molecular descriptor (e.g., LogP, dipole moment, a topological index). researchgate.netresearchgate.net

Hidden Layer(s): One or more hidden layers are positioned between the input and output layers. The neurons in these layers process the information from the previous layer using mathematical activation functions. It is these hidden layers that give the network its ability to model non-linear phenomena. researchgate.net

Output Layer: This layer produces the final predicted value, which is the biological activity of the molecule. researchgate.net

The network is "trained" using a dataset of molecules with known activities. During training, the connections between neurons are weighted and adjusted iteratively to minimize the difference between the network's predictions and the actual experimental values. science.gov Ensembles of FFNNs and other advanced architectures like Associative Neural Networks (AsNNs) have been successfully applied to model the activity of various families of compounds, including those containing the thiadiazole moiety. science.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of the parent compound, 1,3,4-thiadiazole-2,5-dithiol (B7761095) (also known as 2,5-dimercapto-1,3,4-thiadiazole (B142945) or DMcT), typically involves the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base. nih.gov The subsequent formation of the dilithium (B8592608) salt is a straightforward acid-base reaction with a suitable lithium source. However, future research is increasingly focused on developing more environmentally benign and efficient synthetic protocols.

Key future directions in synthesis include:

Green Chemistry Approaches : The adoption of green chemistry principles is paramount. This involves exploring alternative, less hazardous solvents to replace traditional ones like ethanol (B145695) or pyridine. nih.govnanobioletters.com Research into water-based synthetic systems or ionic liquids could significantly reduce the environmental footprint of production.

Energy-Efficient Methods : Microwave-assisted organic synthesis (MAOS) and ultrasonication are promising techniques to accelerate reaction times, reduce energy consumption, and improve product yields compared to conventional refluxing methods. nanobioletters.com

One-Pot Reactions : Designing one-pot synthesis protocols, where sequential reactions are carried out in a single reactor, can improve efficiency by minimizing intermediate separation and purification steps. researchgate.net This approach saves time, resources, and reduces waste generation.

Synthetic ApproachConventional MethodFuture Sustainable Directions
Precursors Hydrazine Hydrate (B1144303), Carbon DisulfideBio-derived sources for precursors
Solvents Ethanol, PyridineWater, Supercritical CO₂, Ionic Liquids
Energy Input Prolonged heating (reflux)Microwave irradiation, Ultrasonication
Process Multi-step with isolationOne-pot, continuous flow reactions
Base KOH, NaOHRecyclable solid bases

Design and Development of Advanced Derivatives with Tailored Functionalities

The true potential of 1,3,4-thiadiazole-2,5-dithiol dilithium lies in its use as a foundational building block for creating a diverse array of advanced materials. By chemically modifying the thiol groups, researchers can synthesize derivatives with functionalities tailored for specific applications. nih.govresearchgate.net

Future design strategies will likely focus on:

Polymerization for Energy Storage : Creating novel polymers where the DMcT unit is a core component of the main chain or a pendant group. osti.gov Research into copolymerization with conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can enhance charge transfer kinetics. researchgate.netresearchgate.net

Functionalization for Selective Chelation : Attaching the DMcT moiety to solid supports such as metal-organic frameworks (MOFs), wheat bran, or other biomass can produce highly selective and reusable adsorbents for capturing heavy metal ions from wastewater. researchgate.net

Bioactive Molecule Synthesis : The 1,3,4-thiadiazole (B1197879) scaffold is a known pharmacophore. inlibrary.uztheamericanjournals.com Future work will involve synthesizing derivatives by reacting the dithiol with various organic halides, acid chlorides, and other electrophiles to create new candidates for antimicrobial and anticancer agents. theamericanjournals.comresearchgate.net

Derivative ClassStructural ModificationTailored FunctionalityApplication Area
Redox Polymers Polymerization of DMcT with sulfur (pDMCT-S)High specific capacity, polysulfide bindingEnergy Storage (Batteries)
Conductive Composites Covalent modification of PEDOT with Li₂DMcTEnhanced charge transfer kineticsEnergy Storage (Batteries)
Bio-sorbents Immobilization of DMcT onto wheat branSelective recovery of Ag(I) ionsEnvironmental Remediation
Functionalized MOFs Grafting DMcT onto UiO-66-NH₂High-efficiency gold (Au) recoveryEnvironmental Remediation
Bioactive Agents Reaction with N-acryloyl-substituted alkaloidsPotential antimicrobial/anticancer activityPharmaceuticals

Expansion into Emerging Energy Storage and Environmental Remediation Technologies

The unique electrochemical and chemical properties of DMcT and its salts are driving their adoption in high-performance energy storage systems and advanced environmental cleanup technologies.

Energy Storage Applications: Organosulfur compounds are a sustainable alternative to conventional layered oxide cathodes in lithium-based batteries. osti.govresearchgate.net Polymers derived from DMcT, such as poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S), are particularly promising for next-generation lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. osti.govresearchgate.net During the discharge process, the polymer forms the lithium salt (Li-DMcT), which has been shown to strongly bind intermediate polysulfides. osti.gov This sequestration prevents the detrimental "shuttle effect" that plagues standard Li-S batteries, leading to significantly improved long-term cyclability and stability. osti.gov A pDMCT-S cathode paired with a lithium-metal anode has demonstrated a capacity of 715 mAh g⁻¹. osti.gov Future work will aim to optimize electrode architecture and electrolyte formulations to further boost energy density and rate capability.

Environmental Remediation Applications: The presence of multiple sulfur and nitrogen atoms makes DMcT an exceptional chelating agent for heavy and hazardous metal ions. actylis.comresearchgate.net Its derivatives have been successfully used to create adsorbents for the selective removal of mercury (Hg²⁺), silver (Ag⁺), and gold (Au) from industrial wastewater. researchgate.netresearchgate.net Polymeric DMcT nanosheets have shown an exceptionally high adsorption capacity for mercury ions. researchgate.net Future research will focus on developing scalable and cost-effective production methods for these adsorbent materials and exploring their efficacy for a wider range of pollutants, including other heavy metals and radionuclides.

Integration of Advanced Experimental and Computational Techniques for Predictive Material Design

The synergy between advanced experimental characterization and sophisticated computational modeling is crucial for accelerating the discovery and optimization of new materials based on the 1,3,4-thiadiazole-2,5-dithiol scaffold.

Computational Techniques:

Density Functional Theory (DFT) : DFT calculations are instrumental in understanding the fundamental properties of DMcT and its derivatives. rsc.orgresearchgate.net These studies can predict molecular geometries, tautomeric stability, and electronic properties like the HOMO-LUMO energy gap, which governs chemical reactivity. rsc.orgresearchgate.net DFT is also used to model the binding affinity and mechanism of DMcT on metal surfaces, providing insights for applications in corrosion inhibition and environmental remediation. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations : MD simulations can predict the conformational behavior of DMcT-based polymers and their interactions with electrolyte components in battery systems. nih.govmdpi.com This allows for the predictive design of polymer architectures that optimize ion transport and mechanical stability.

Experimental Techniques:

Advanced Spectroscopy : Techniques like Surface-Enhanced Raman Scattering (SERS), when combined with DFT calculations, provide powerful insights into the binding modes of DMcT on metallic nanoparticle surfaces. rsc.orgresearchgate.net

Electrochemical Analysis : In-depth electrochemical studies, including cyclic voltammetry and galvanostatic cycling, are essential to evaluate the performance of DMcT-based materials in energy storage devices and to understand their redox mechanisms. researchgate.net

The integration of these techniques allows for a "design-build-test-learn" cycle where computational models predict promising candidate structures, which are then synthesized and experimentally validated. The experimental results, in turn, provide feedback to refine and improve the accuracy of the computational models, creating a powerful loop for accelerated materials discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,4-thiadiazole-2,5-dithiol dilithium, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 1,3,4-thiadiazole-2,5-dithiol (bismuthiol) with lithium salts under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like acetonitrile . Purity is verified using HPLC (>99%) and melting point analysis (161–165°C) . Post-synthesis, recrystallization from ethanol-water mixtures enhances purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirms S–H and C–S stretching vibrations (~2500 cm⁻¹ and 600–700 cm⁻¹, respectively) .
  • NMR : Limited utility due to paramagnetic lithium but applicable to precursor characterization (e.g., 1^1H NMR of bismuthiol derivatives) .
  • XRD : Determines crystalline structure and lithium coordination modes .
  • Elemental Analysis : Validates stoichiometry (C2_2H2_2N2_2S3_3Li2_2) with ≤0.3% ash content .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of H2_2S or toxic intermediates .
  • Waste must be neutralized with bases (e.g., NaOH) before disposal to prevent sulfurous byproducts .

Advanced Research Questions

Q. How do coordination modes of this compound with transition metals influence its applications in catalysis or materials science?

  • Methodological Answer : The thiadiazole ring acts as a polydentate ligand via S and N donors. Studies show:

  • Monodentate binding : With Cu(II) or Ni(II), forming square-planar complexes for catalytic oxidation .
  • Bridging modes : In polymeric networks (e.g., with Ag(I)), enabling semiconductor or photoluminescent materials .
  • Experimental Design : Use UV-Vis, cyclic voltammetry, and single-crystal XRD to confirm coordination geometry .

Q. What computational models best predict the adsorption efficiency of this compound for heavy metal ions (e.g., Cd2+^{2+}, Cu2+^{2+})?

  • Methodological Answer :

  • ANFILS (Adaptive Neuro-Fuzzy Inference System) : Accurately models nonlinear adsorption kinetics (R2^2 > 0.98) .
  • DFT Calculations : Reveal preferential binding sites (e.g., sulfur atoms) and charge transfer mechanisms .
  • Validation : Compare with experimental isotherms (Langmuir vs. Freundlich) and selectivity studies .

Q. How can discrepancies in reported complexation behaviors with alkaline earth metals be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and counterion effects. For example:

  • In DMSO, Li+^+ forms stable monomeric complexes, while in water, aggregation occurs due to high solvation energy .
  • Resolution : Use 7^7Li NMR and dynamic light scattering (DLS) to probe solution-phase speciation under varying conditions .

Q. What strategies improve the stability of hybrid adsorbents functionalized with this compound for continuous wastewater treatment?

  • Methodological Answer :

  • Silica Hybridization : Co-condensation with TEOS enhances mechanical stability and reusability (>5 cycles) .
  • Surface Modification : Grafting with polyethylene glycol (PEG) reduces fouling in fixed-bed columns .
  • Characterization : BET analysis confirms pore retention (surface area ~300 m2^2/g) post-functionalization .

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